molecular formula C14H19FN2O B2951401 N-(4-fluorophenyl)-3-(1-pyrrolidinyl)butanamide CAS No. 2560-30-7

N-(4-fluorophenyl)-3-(1-pyrrolidinyl)butanamide

Cat. No. B2951401
CAS RN: 2560-30-7
M. Wt: 250.317
InChI Key: LPNFMFMSFYVYKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-3-(1-pyrrolidinyl)butanamide, commonly known as Fluorophenibut, is a synthetic compound that belongs to the family of nootropic drugs. It is a derivative of the well-known GABAergic compound, Phenibut, and is known for its anxiolytic and cognitive-enhancing effects. Fluorophenibut is a relatively new compound and is yet to be fully explored for its potential applications in scientific research.

Scientific Research Applications

Psychoactive Substance Research: Risk Assessment

Although not a direct application, there is significant interest in the risk assessment of psychoactive substances structurally related to N-(4-fluorophenyl)-3-(1-pyrrolidinyl)butanamide . Such assessments are crucial for public health and safety, as they inform regulatory decisions and control measures for new psychoactive substances.

properties

IUPAC Name

N-(4-fluorophenyl)-3-pyrrolidin-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-11(17-8-2-3-9-17)10-14(18)16-13-6-4-12(15)5-7-13/h4-7,11H,2-3,8-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNFMFMSFYVYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=C(C=C1)F)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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